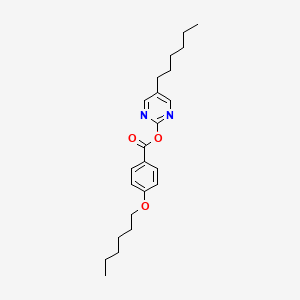
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate is a chemical compound with the molecular formula C23H32N2O3 It is known for its unique structural properties, which combine a pyrimidine ring with a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate typically involves the esterification of 5-hexylpyrimidin-2-ol with 4-(hexyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of (5-hexylpyrimidin-2-yl) 4-hexoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(Hexyloxy)benzoic acid: Shares the benzoate ester structure but lacks the pyrimidine ring.
5-Hexylpyrimidin-2-ol: Contains the pyrimidine ring but lacks the benzoate ester.
Uniqueness
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate is unique due to its combined structural features of a pyrimidine ring and a benzoate ester This combination imparts specific chemical and biological properties that are not present in the individual components
特性
CAS番号 |
97941-19-0 |
|---|---|
分子式 |
C23H32N2O3 |
分子量 |
384.5 g/mol |
IUPAC名 |
(5-hexylpyrimidin-2-yl) 4-hexoxybenzoate |
InChI |
InChI=1S/C23H32N2O3/c1-3-5-7-9-11-19-17-24-23(25-18-19)28-22(26)20-12-14-21(15-13-20)27-16-10-8-6-4-2/h12-15,17-18H,3-11,16H2,1-2H3 |
InChIキー |
PRHRHPAFBSPLFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CN=C(N=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













